molecular formula C9H18ClNO2 B068825 Ethyl 2-(piperidin-4-yl)acetate hydrochloride CAS No. 169458-04-2

Ethyl 2-(piperidin-4-yl)acetate hydrochloride

Cat. No. B068825
CAS RN: 169458-04-2
M. Wt: 207.7 g/mol
InChI Key: RBESFTPUTXOFCD-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-4-yl)acetate hydrochloride is a chemical compound that has been synthesized and studied for various properties and activities, including antimicrobial, antioxidant, and potential biological applications. Its synthesis typically involves reactions that introduce the piperidine moiety into the molecular structure, providing a basis for further chemical and physical property analysis.

Synthesis Analysis

The synthesis of Ethyl 2-(piperidin-4-yl)acetate hydrochloride and related compounds often involves Knoevenagel condensation reactions or other methodologies that incorporate piperidine or its derivatives into the compound. For example, Kumar et al. (2016) synthesized a related compound, Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, using a Knoevenagel condensation reaction with piperidine as a catalyst, demonstrating the compound's structure through spectral and X-ray diffraction studies (Kumar et al., 2016). This process exemplifies the synthesis approach for similar piperidine-containing compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 2-(piperidin-4-yl)acetate hydrochloride is often confirmed using X-ray diffraction studies. These compounds typically crystallize in specific crystal systems, with their structures providing insights into conformation and potential intermolecular interactions. For instance, the crystal and molecular structure of related compounds have been extensively studied to understand their geometric conformation and molecular packing within the crystal lattice (Khan et al., 2013).

Chemical Reactions and Properties

Ethyl 2-(piperidin-4-yl)acetate hydrochloride and its analogs undergo various chemical reactions, reflecting their reactivity and chemical properties. These reactions can include condensation, acylation, and others that modify the compound's structure or introduce new functional groups. The compound's reactivity towards different reagents can elucidate its chemical behavior and potential applications in synthesis and medicinal chemistry.

Physical Properties Analysis

The physical properties of Ethyl 2-(piperidin-4-yl)acetate hydrochloride, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different environments and applications. These properties are determined through experimental studies that provide a comprehensive overview of the compound's characteristics.

Chemical Properties Analysis

The chemical properties of Ethyl 2-(piperidin-4-yl)acetate hydrochloride, including acidity, basicity, and reactivity with various chemical reagents, are fundamental to its applications in chemical synthesis and potential biological activity. Investigating these properties through experimental and theoretical studies helps in understanding the compound's interactions at the molecular level.

Scientific Research Applications

Synthesis and Chemical Applications

  • Intermediate in Organic Synthesis : It serves as a precursor or intermediate in the synthesis of more complex chemical structures. For example, it has been used in the preparation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride through processes involving amidation, Friedel-Crafts acylation, and hydration, demonstrating utility in constructing specific molecular frameworks with reasonable yields (Zheng Rui, 2010).

  • Synthesis of Radioligands : In the context of positron emission tomography (PET) imaging, derivatives of ethyl 2-(piperidin-4-yl)acetate hydrochloride have been explored for the synthesis of radioligands targeting dopamine D4 receptors. Although not successful as a tracer for dopamine D4 receptor studies, this application underscores the compound's relevance in developing diagnostic tools (M. Matarrese et al., 2000).

  • Antimicrobial Compound Synthesis : Research aimed at synthesizing and characterizing compounds for antimicrobial activities has utilized ethyl 2-(piperidin-4-yl)acetate hydrochloride derivatives. These studies focus on creating new molecules with potential therapeutic applications against various bacterial strains (O. B. Ovonramwen et al., 2019).

Biological and Pharmacological Research

  • Investigation into Antimicrobial Properties : Some derivatives synthesized from ethyl 2-(piperidin-4-yl)acetate hydrochloride have been tested for antimicrobial efficacy, providing insights into their potential as antimicrobial agents. For instance, compounds synthesized for this purpose exhibited moderate activities against common pathogens, suggesting areas for further exploration in drug development (O. B. Ovonramwen et al., 2019).

properties

IUPAC Name

ethyl 2-piperidin-4-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBESFTPUTXOFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670062
Record name Ethyl (piperidin-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(piperidin-4-yl)acetate hydrochloride

CAS RN

169458-04-2
Record name Ethyl (piperidin-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidin-4-yl-acetic acid ethyl ester hydrochloride
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